1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine-2,4-dione core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the pyrimidine-2,4-dione core: This can be achieved through the condensation of urea with a β-keto ester under acidic or basic conditions.
Introduction of the pyrazin-2-yloxy group: This step involves the nucleophilic substitution of a halogenated pyrazine derivative with a suitable nucleophile, such as an alcohol or amine.
Attachment of the piperidin-1-yl group: This is typically done through a nucleophilic substitution reaction, where a piperidine derivative is reacted with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound could yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: The compound could have potential therapeutic applications, such as in the treatment of infectious diseases or cancer.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line drug used in the treatment of tuberculosis.
Piperidine derivatives: Commonly used in medicinal chemistry for the development of pharmaceuticals.
Pyrimidine-2,4-dione derivatives: Found in various biologically active molecules, including antiviral and anticancer agents.
Uniqueness
1-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-oxo-3-(3-pyrazin-2-yloxypiperidin-1-yl)propyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c22-13-3-8-20(16(24)19-13)9-4-15(23)21-7-1-2-12(11-21)25-14-10-17-5-6-18-14/h3,5-6,8,10,12H,1-2,4,7,9,11H2,(H,19,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDSMTMTSJQFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.